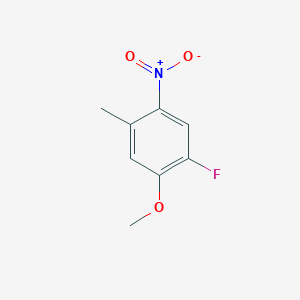

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

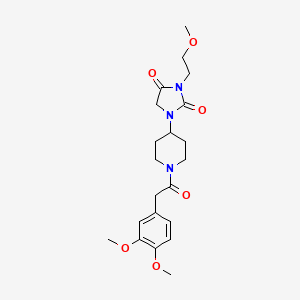

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.156 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro, methoxy, methyl, and nitro group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 95-96°C . The compound has a density of 1.321±0.06 g/cm3 .科学的研究の応用

Synthesis and Characterization

Compounds similar to "1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene" have been synthesized and characterized to understand their structural and chemical properties. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield, demonstrating the feasibility of obtaining nitrobenzene derivatives with specific substitutions. The characterization included techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR, suggesting a methodology for the detailed study of similar compounds (Sweeney, McArdle, & Aldabbagh, 2018).

Computational Studies

Density functional theory (DFT) has been used to study the internal rotational barriers of aromatic nitro compounds, including fluorine-containing derivatives. This approach provides insights into molecular geometries and potential energy surfaces, crucial for understanding the reactivity and stability of such molecules (Chen & Chieh, 2002).

Molecular Ordering and Liquid Crystals

Research on smectogenic compounds, which are similar in structure to the compound of interest, has explored molecular ordering in liquid crystals. Studies using quantum mechanics and computer simulation have analyzed translatory and orientational motions, contributing to the understanding of long-range intermolecular interactions and phase behavior (Ojha & Pisipati, 2003). These findings could indicate potential applications of "this compound" in material science and the design of liquid crystal displays.

Electrophilic Aromatic Substitution

The compound 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been shown to facilitate the fluorination of aromatic substrates, including nitrobenzene derivatives. This highlights a potential application of similar fluorine-containing compounds in organic synthesis, particularly in electrophilic aromatic substitution reactions that are key to introducing fluorine atoms into organic molecules (Banks et al., 2003).

Corrosion Inhibition

Research on piperidine derivatives, including fluorine-containing compounds, has explored their efficacy as corrosion inhibitors for iron. Through quantum chemical calculations and molecular dynamics simulations, such studies provide a foundation for using nitroaromatic compounds in corrosion protection, suggesting a possible research avenue for "this compound" in materials science and engineering (Kaya et al., 2016).

Safety and Hazards

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is classified under GHS07 for safety. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The specific targets and their roles may vary depending on the context of the research.

Mode of Action

Nitrobenzene derivatives are known to undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s worth noting that benzene derivatives can participate in various biochemical pathways due to their aromatic nature .

特性

IUPAC Name |

1-fluoro-2-methoxy-4-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKWCMGHWIOMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-Dimethoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2544924.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)

![2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2544927.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2544933.png)

![N-(2-ethoxyphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544935.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544942.png)

![Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2544947.png)